Cas no 2138272-95-2 (5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine)

5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine
- 5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
- 2138272-95-2
- EN300-1104665
-
- インチ: 1S/C10H12BrN3/c1-6(2)8-4-9(11)14-10(5-8)12-7(3)13-14/h4-6H,1-3H3
- InChIKey: WXWICRNCTSATNX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC2=NC(C)=NN21)C(C)C
計算された属性
- せいみつぶんしりょう: 253.02146g/mol
- どういたいしつりょう: 253.02146g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 30.2Ų
5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1104665-5g |
5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-95-2 | 95% | 5g |
$2152.0 | 2023-10-27 | |
Enamine | EN300-1104665-0.25g |
5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-95-2 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
Enamine | EN300-1104665-0.05g |
5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-95-2 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
Enamine | EN300-1104665-1.0g |
5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-95-2 | 1g |
$743.0 | 2023-06-10 | ||
Enamine | EN300-1104665-0.1g |
5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-95-2 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
Enamine | EN300-1104665-0.5g |
5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-95-2 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
Enamine | EN300-1104665-2.5g |
5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-95-2 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
Enamine | EN300-1104665-10g |
5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-95-2 | 95% | 10g |
$3191.0 | 2023-10-27 | |
Enamine | EN300-1104665-1g |
5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-95-2 | 95% | 1g |
$743.0 | 2023-10-27 | |
Enamine | EN300-1104665-5.0g |
5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-95-2 | 5g |
$2152.0 | 2023-06-10 |
5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 関連文献
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
2. Back matter
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridineに関する追加情報
Introduction to 5-bromo-2-methyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine (CAS No. 2138272-95-2)
5-bromo-2-methyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine, identified by its Chemical Abstracts Service (CAS) number 2138272-95-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazolopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of multiple functional groups, including a bromo substituent at the 5-position and an isobutyl group at the 2-position, along with the propyl chain at the 7-position, contributes to its unique chemical properties and potential applications in drug discovery.
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological effects ranging from antimicrobial to anticancer properties. The bromo substituent not only influences the electronic properties of the molecule but also serves as a handle for further chemical modifications via cross-coupling reactions. The isobutyl group and propyl chain introduce steric and electronic effects that can modulate binding interactions with biological targets. These features make 5-bromo-2-methyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine a promising candidate for further exploration in synthetic lethality and target inhibition strategies.
In recent years, there has been growing interest in the development of small molecules that exploit synthetic lethality—where the combination of two genetic defects is lethal to cancer cells while sparing normal cells. The triazolopyridine core has been extensively studied for its ability to interact with various biological pathways. For instance, derivatives of this scaffold have shown potential in inhibiting kinases and other enzymes involved in cancer progression. The specific substitution pattern in 5-bromo-2-methyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine may enhance its binding affinity to certain protein targets, making it a valuable tool for structure-based drug design.
One of the most compelling aspects of this compound is its potential role in modulating immune responses. Emerging research suggests that triazolopyridines can interact with immune checkpoint receptors, thereby influencing T-cell function. The bromo and isobutyl substituents may fine-tune the pharmacophoric features required for optimal immune modulation. Furthermore, the propyl chain could contribute to improved solubility and bioavailability, critical factors for drug efficacy. These attributes position 5-bromo-2-methyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine as a candidate for therapeutic development in immunotherapy.
The synthesis of 5-bromo-2-methyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine involves multi-step organic transformations that highlight the versatility of heterocyclic chemistry. Key steps include cyclization reactions to form the triazolopyridine core followed by functional group manipulations to introduce the bromo and alkyl substituents. Advances in catalytic methods have enabled more efficient and scalable synthesis routes. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the propyl chain at the 7-position with high regioselectivity. Such synthetic strategies are crucial for producing sufficient quantities of this compound for preclinical studies.
Preclinical investigations have begun to uncover the mechanistic basis of action for triazolopyridines like 5-bromo-2-methyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine. Studies indicate that these compounds can disrupt protein-protein interactions essential for cancer cell survival. The ability to modulate such interactions offers a novel approach to therapeutic intervention. Additionally, computational modeling has been instrumental in predicting binding affinities and optimizing lead compounds before experimental validation becomes necessary.
The pharmacokinetic profile of 5-bromo-2-methyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine is another area of active investigation. Factors such as metabolic stability and distribution play critical roles in determining drug efficacy and safety. Preliminary data suggest that modifications like the isobutyl group may enhance metabolic resistance against cytochrome P450 enzymes while maintaining sufficient half-life for therapeutic action. Understanding these properties is essential for designing dosing regimens that maximize clinical benefit.
The potential applications of this compound extend beyond oncology into other therapeutic areas such as neurodegenerative diseases and infectious disorders. The structural flexibility of triazolopyridines allows for modifications that could target diverse disease pathways. For instance, 5-bromo-substituted derivatives have shown promise in inhibiting viral proteases, highlighting their utility against infectious agents like HIV or influenza viruses.
In conclusion, 5-bromo - - - - - - - - - --methyl-- -- -- -- -- -- -- -- -- -- -- --- - - - --- -(propan-- --- --- --- --- --- --- --- --- --- ------ ----)----)----)----)----)----)----)----)----)----)----)--- [CAS No.]--- * * * * * * * * * * * * * * * *
2138272-95-2 (5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine) 関連製品
- 13772-90-2(2-Cyano-5-fluoronaphthalene)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 358-37-2(N-Butyl 1,1,2,2-Tetrafluoroethyl Ether)
- 901231-89-8(2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)
- 5437-25-2(2,6-Dimercaptopurine)
- 478063-53-5(4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide)
- 2229342-17-8(2-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}cyclopropane-1-carboxylic acid)
- 2139032-56-5(2-amino-2-(4-hydroxyoxolan-3-yl)acetic acid)
- 1779347-39-5(2-amino-3-(1-methylpiperidin-3-yl)propanamide)
- 2310039-07-5(2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one)




